4-Bromo-6-methoxypyridin-2-amine
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Overview
Description
4-Bromo-6-methoxypyridin-2-amine is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxypyridin-2-amine typically involves the bromination of 6-methoxypyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 6-methoxypyridin-2-amine with a brominating agent in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxypyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include oxidized pyridine derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
4-Bromo-6-methoxypyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxypyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand that binds to receptors or enzymes, modulating their activity. The methoxy and bromine groups play a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyridin-2-amine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness
4-Bromo-6-methoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. The presence of both bromine and methoxy groups provides distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses. Its unique structure also contributes to its specificity and efficacy in biological applications.
Properties
IUPAC Name |
4-bromo-6-methoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODYYMJBNVYSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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